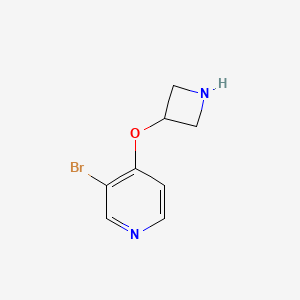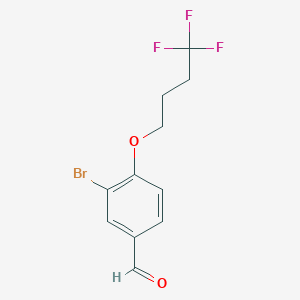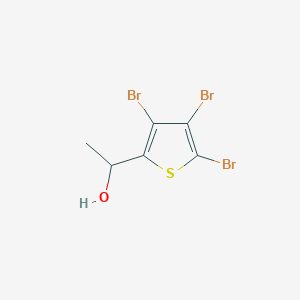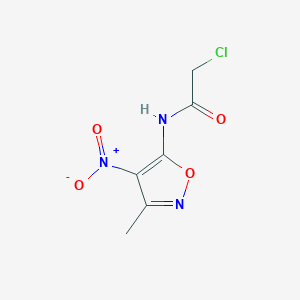
1-tert-Butyl 2-chloromethyl (2R,4R)-4-hydroxypyrrolidine-1,2-dicarboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-tert-ブチル 2-クロロメチル (2R,4R)-4-ヒドロキシピロリジン-1,2-ジカルボン酸は、tert-ブチル基、クロロメチル基、ヒドロキシル基、カルボキシル基が置換されたピロリジン環を特徴とする複雑な有機化合物です。
合成方法
合成経路と反応条件
1-tert-ブチル 2-クロロメチル (2R,4R)-4-ヒドロキシピロリジン-1,2-ジカルボン酸の合成は、通常、複数のステップを伴います。
ピロリジン環の形成: ピロリジン環は、適切なアミノ酸誘導体を用いた環化反応によって合成できます。
tert-ブチル基の導入: tert-ブチル基は、強塩基の存在下でtert-ブチルブロミドを用いたアルキル化によって導入されます。
クロロメチル化: クロロメチル基は、しばしばホルムアルデヒドと塩酸を用いたクロロメチル化反応によって添加されます。
ヒドロキシル化: ヒドロキシル基は、前駆体の選択的酸化によって導入されます。
カルボキシル化: カルボキシル基は、通常、二酸化炭素またはカルボン酸誘導体を用いたカルボキシル化反応によって導入されます。
工業生産方法
この化合物の工業生産には、上記の合成経路の最適化バージョンが用いられる場合があり、コストと環境への影響を最小限に抑えながら、収率と純度を最大化することに重点が置かれます。連続フロー化学や触媒の使用などの技術は、効率を高めるために採用される可能性があります。
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-tert-Butyl 2-chloromethyl (2R,4R)-4-hydroxypyrrolidine-1,2-dicarboxylate typically involves multiple steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving an appropriate amino acid derivative.
Introduction of the tert-Butyl Group: The tert-butyl group is introduced via alkylation using tert-butyl bromide in the presence of a strong base.
Chloromethylation: The chloromethyl group is added through a chloromethylation reaction, often using formaldehyde and hydrochloric acid.
Hydroxylation: The hydroxyl group is introduced via selective oxidation of a precursor compound.
Carboxylation: The carboxylate groups are typically introduced through carboxylation reactions involving carbon dioxide or carboxylic acid derivatives.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and the use of catalysts may be employed to enhance efficiency.
化学反応の分析
反応の種類
1-tert-ブチル 2-クロロメチル (2R,4R)-4-ヒドロキシピロリジン-1,2-ジカルボン酸は、以下のものを含む様々な化学反応を起こす可能性があります。
酸化: ヒドロキシル基は酸化されてケトンまたはアルデヒドを形成できます。
還元: カルボキシル基はアルコールに還元できます。
置換: クロロメチル基は求核置換反応に関与し、様々な誘導体の形成につながります。
一般的な試薬と条件
酸化: 過マンガン酸カリウムまたは三酸化クロムなどの試薬を酸性条件下で用います。
還元: 水素化リチウムアルミニウムまたは水素化ホウ素ナトリウムなどの試薬を用います。
置換: 塩基の存在下で、アミン、チオール、アルコールなどの求核試薬を用います。
主な生成物
酸化: ケトンまたはアルデヒドの生成。
還元: アルコールの生成。
置換: 様々な置換ピロリジン誘導体の生成。
科学研究への応用
1-tert-ブチル 2-クロロメチル (2R,4R)-4-ヒドロキシピロリジン-1,2-ジカルボン酸は、科学研究にいくつかの応用があります。
化学: 複雑な有機分子の合成における中間体として使用されます。
生物学: 潜在的な生物活性と生体分子との相互作用について研究されています。
医学: 医薬品中間体または有効成分としての可能性について調査されています。
産業: ファインケミカルや特殊材料の生産に利用されています。
科学的研究の応用
1-tert-Butyl 2-chloromethyl (2R,4R)-4-hydroxypyrrolidine-1,2-dicarboxylate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential as a pharmaceutical intermediate or active ingredient.
Industry: Utilized in the production of fine chemicals and specialty materials.
作用機序
1-tert-ブチル 2-クロロメチル (2R,4R)-4-ヒドロキシピロリジン-1,2-ジカルボン酸の作用機序は、その特定の用途によって異なります。生物系では、酵素や受容体と相互作用し、生化学的経路に影響を与える可能性があります。関与する分子標的と経路は異なる可能性がありますが、通常、標的分子中の求核試薬または求電子試薬との相互作用が含まれます。
類似の化合物との比較
類似の化合物
1-tert-ブチル 2-クロロメチル (2S,4S)-4-ヒドロキシピロリジン-1,2-ジカルボン酸: 原子の空間配置が異なるジアステレオマー。
1-tert-ブチル 2-ブロモメチル (2R,4R)-4-ヒドロキシピロリジン-1,2-ジカルボン酸: クロロメチル基の代わりにブロモメチル基を持つ類似の構造。
1-tert-ブチル 2-クロロメチル (2R,4R)-4-メトキシピロリジン-1,2-ジカルボン酸: ヒドロキシル基の代わりにメトキシ基を持つ類似の構造。
独自性
1-tert-ブチル 2-クロロメチル (2R,4R)-4-ヒドロキシピロリジン-1,2-ジカルボン酸は、官能基と立体化学の特定の組み合わせにより、その反応性や他の分子との相互作用に影響を与えるため、ユニークです。この独自性は、特定の合成や研究用途に役立ちます。
類似化合物との比較
Similar Compounds
1-tert-Butyl 2-chloromethyl (2S,4S)-4-hydroxypyrrolidine-1,2-dicarboxylate: A stereoisomer with different spatial arrangement of atoms.
1-tert-Butyl 2-bromomethyl (2R,4R)-4-hydroxypyrrolidine-1,2-dicarboxylate: Similar structure with a bromomethyl group instead of a chloromethyl group.
1-tert-Butyl 2-chloromethyl (2R,4R)-4-methoxypyrrolidine-1,2-dicarboxylate: Similar structure with a methoxy group instead of a hydroxyl group.
Uniqueness
1-tert-Butyl 2-chloromethyl (2R,4R)-4-hydroxypyrrolidine-1,2-dicarboxylate is unique due to its specific combination of functional groups and stereochemistry, which can influence its reactivity and interactions with other molecules. This uniqueness makes it valuable for specific synthetic and research applications.
特性
分子式 |
C11H18ClNO5 |
|---|---|
分子量 |
279.72 g/mol |
IUPAC名 |
1-O-tert-butyl 2-O-(chloromethyl) (2R,4R)-4-hydroxypyrrolidine-1,2-dicarboxylate |
InChI |
InChI=1S/C11H18ClNO5/c1-11(2,3)18-10(16)13-5-7(14)4-8(13)9(15)17-6-12/h7-8,14H,4-6H2,1-3H3/t7-,8-/m1/s1 |
InChIキー |
UCUBUDPJBDSNCT-HTQZYQBOSA-N |
異性体SMILES |
CC(C)(C)OC(=O)N1C[C@@H](C[C@@H]1C(=O)OCCl)O |
正規SMILES |
CC(C)(C)OC(=O)N1CC(CC1C(=O)OCCl)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![Tert-butyl 2-methyl-4-[methylsulfanyl(phenyl)methyl]piperazine-1-carboxylate](/img/structure/B12065711.png)



![5-(methoxycarbonyl)-1-(4-fluorobenzyl)-1H-pyrrolo[2,3-c]pyridine-3-carboxylic acid](/img/structure/B12065737.png)
![[Hydroxy-[(3-hydroxy-5-imidazo[2,1-f]purin-3-yloxolan-2-yl)methoxy]phosphoryl] phosphono hydrogen phosphate](/img/structure/B12065744.png)

![6-[3-[2-[[3-(2-carboxyethyl)-5-[(Z)-(3-ethenyl-4-methyl-5-oxopyrrol-2-ylidene)methyl]-4-methyl-1H-pyrrol-2-yl]methyl]-5-[(Z)-(4-ethenyl-3-methyl-5-oxopyrrol-2-ylidene)methyl]-4-methyl-1H-pyrrol-3-yl]propanoyloxy]-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B12065749.png)
![4-[2-(3-Methoxyphenyl)ethyl]piperidine](/img/structure/B12065757.png)


